molecular formula C9H7FO2 B1380211 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 1500513-58-5

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1380211
CAS No.: 1500513-58-5
M. Wt: 166.15 g/mol
InChI Key: ZSWIRWKJMXNOBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is 1S/C9H7FO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-4,11H,1H3 . This indicates the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position of the benzofuran ring.


Physical and Chemical Properties Analysis

This compound is a white to off-white solid with a melting point of 65-68°C. Its boiling point is 328°C.

Scientific Research Applications

Crystal Structure Analysis

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one and its derivatives have been studied extensively in crystallography to understand their structural properties. These compounds exhibit distinct arrangements and bonding patterns, contributing to the understanding of molecular interactions in solid states. For instance, 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran shows specific intermolecular hydrogen bonding patterns, leading to the formation of centrosymmetric dimers in its crystal structure (Choi et al., 2010). These findings are crucial for the development of materials with desired physical properties.

Anodic Fluorination

The compound has also been a subject of interest in the field of anodic fluorination. This process involves the fluorination of organic compounds using electrical currents, leading to the formation of various fluorinated products. For instance, anodic fluorination of 3-substituted benzofuran derivatives resulted in the creation of different fluorinated benzofuran products, which are essential in the synthesis of various organic compounds (Dawood & Fuchigami, 2004).

Synthesis of Fluoronucleosides

Fluoronucleosides, which are significant in antiviral and anticancer research, have been synthesized using this compound derivatives. For instance, the synthesis of fluorinated nucleosides like 6-benzamido-9-(2,5-di-O-benzoyl-3-deoxy-3-fluoro-β-D-xylofuranosyl)purine from 3-deoxy-3-fluoro-α-D-xylose is a crucial advancement in this area (Wright & Taylor, 1968).

Chemical Reactions and Interactions

The compound and its derivatives are pivotal in studying various chemical reactions and interactions. For example, the study of electrochemical reactions involving this compound derivatives provides insights into the mechanisms of electrochemical synthesis of new benzofuran derivatives, which are valuable in pharmacological and material science fields (Moghaddam et al., 2006).

Safety and Hazards

The safety information available indicates that 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For example, it can modulate the NF-κB pathway, which plays a critical role in regulating immune response and cell survival . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in cellular metabolism, promoting or inhibiting the production of specific metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to active sites of enzymes, leading to either inhibition or activation . For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can disrupt signaling pathways and alter cellular responses. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction with cofactors, such as NADPH, is essential for the enzymatic reactions involved in its metabolism . Additionally, this compound can influence metabolic flux, altering the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of this compound within cells can affect its activity and function, as it may concentrate in areas where it can interact with target enzymes and proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization to specific subcellular regions can enhance or inhibit its interactions with target biomolecules, thereby modulating its overall biological effects .

Properties

IUPAC Name

6-fluoro-2-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWIRWKJMXNOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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